molecular formula C34H54N2Na2O16S B15132975 disodium;ethyl prop-2-enoate;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide;prop-2-enoate;sulfuric acid

disodium;ethyl prop-2-enoate;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide;prop-2-enoate;sulfuric acid

Cat. No.: B15132975
M. Wt: 824.8 g/mol
InChI Key: PLOKOFODRFVIQY-UHFFFAOYSA-L
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Description

Polymyxin B sulfate is an antibiotic belonging to the polymyxin group, which is derived from the bacterium Bacillus polymyxa. It is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Polymyxin B sulfate is known for its potent antibacterial activity and is often used as a last-resort treatment for multidrug-resistant infections .

Preparation Methods

Polymyxin B sulfate is produced through a fermentation process involving the growth of Bacillus polymyxa. The fermentation broth is then subjected to various purification steps to isolate the active compound. The preparation involves the following steps:

Chemical Reactions Analysis

Polymyxin B sulfate undergoes several chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Polymyxin B sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Polymyxin B sulfate exerts its antibacterial effects by binding to the lipid A portion of lipopolysaccharides in the outer membrane of gram-negative bacteria. This binding disrupts the integrity of the bacterial membrane, leading to increased permeability and cell death. The primary molecular targets are the phospholipids in the bacterial membrane, and the disruption of these targets results in the leakage of intracellular contents and subsequent bacterial lysis .

Comparison with Similar Compounds

Polymyxin B sulfate is often compared with colistin (polymyxin E), another member of the polymyxin group. Both compounds have similar antibacterial properties and mechanisms of action, targeting the bacterial membrane and causing cell death. they differ in their pharmacokinetics and toxicity profiles. Polymyxin B sulfate is less nephrotoxic compared to colistin, making it a preferred choice in certain clinical situations .

Similar Compounds

  • Colistin (Polymyxin E)
  • Polymyxin A
  • Polymyxin C
  • Polymyxin D

Polymyxin B sulfate stands out due to its potent antibacterial activity and relatively lower toxicity, making it a valuable option for treating multidrug-resistant infections .

Properties

Molecular Formula

C34H54N2Na2O16S

Molecular Weight

824.8 g/mol

IUPAC Name

disodium;ethyl prop-2-enoate;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide;prop-2-enoate;sulfuric acid

InChI

InChI=1S/2C9H15NO2.2C5H8O2.2C3H4O2.2Na.H2O4S/c2*1-5-8(12)10-9(3,4)6-7(2)11;2*1-3-5(6)7-4-2;2*1-2-3(4)5;;;1-5(2,3)4/h2*5H,1,6H2,2-4H3,(H,10,12);2*3H,1,4H2,2H3;2*2H,1H2,(H,4,5);;;(H2,1,2,3,4)/q;;;;;;2*+1;/p-2

InChI Key

PLOKOFODRFVIQY-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C=C.CCOC(=O)C=C.CC(=O)CC(C)(C)NC(=O)C=C.CC(=O)CC(C)(C)NC(=O)C=C.C=CC(=O)[O-].C=CC(=O)[O-].OS(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

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